molecular formula C6H7BrN2O2S B6271672 (3-bromopyridin-2-yl)methanesulfonamide CAS No. 1699709-19-7

(3-bromopyridin-2-yl)methanesulfonamide

Cat. No.: B6271672
CAS No.: 1699709-19-7
M. Wt: 251.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-bromopyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-bromopyridin-2-yl)methanesulfonamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper are often used to facilitate these reactions.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

(3-bromopyridin-2-yl)methanesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromopyridine
  • 3-bromopyridine
  • 4-bromopyridine

Comparison

(3-bromopyridin-2-yl)methanesulfonamide is unique due to the presence of both a bromine atom and a methanesulfonamide group on the pyridine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other bromopyridine derivatives may not be suitable for.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3-bromopyridin-2-yl)methanesulfonamide involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base to form the intermediate (3-bromopyridin-2-yl)methanesulfonyl chloride. This intermediate is then reacted with ammonia to yield the final product.", "Starting Materials": ["3-bromopyridine", "methanesulfonyl chloride", "ammonia"], "Reaction": [ "Step 1: 3-bromopyridine is reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form (3-bromopyridin-2-yl)methanesulfonyl chloride.", "Step 2: The intermediate (3-bromopyridin-2-yl)methanesulfonyl chloride is then reacted with ammonia in anhydrous ethanol at room temperature to yield (3-bromopyridin-2-yl)methanesulfonamide.", "Step 3: The product is purified by recrystallization from ethanol." ] }

CAS No.

1699709-19-7

Molecular Formula

C6H7BrN2O2S

Molecular Weight

251.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.